5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Regioisomerism Ligand design Structure-activity relationship

5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 696647-90-2, molecular formula C11H9N5O) is a heterocyclic small molecule within the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) family, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological profile spanning antiviral, antibacterial, anticancer, and CNS applications. The compound features three distinguishing structural elements: a 5-methyl group on the pyrimidine ring, a 4-pyridinyl substituent at the 2-position of the triazole ring, and a 7-hydroxyl group that exists in tautomeric equilibrium with the 7-oxo form.

Molecular Formula C11H9N5O
Molecular Weight 227.22g/mol
CAS No. 696647-90-2
Cat. No. B370690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS696647-90-2
Molecular FormulaC11H9N5O
Molecular Weight227.22g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3
InChIInChI=1S/C11H9N5O/c1-7-6-9(17)16-11(13-7)14-10(15-16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,15)
InChIKeyMVGKSJAAJWFVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 696647-90-2): Structural Identity and Core Scaffold


5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 696647-90-2, molecular formula C11H9N5O) is a heterocyclic small molecule within the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) family, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological profile spanning antiviral, antibacterial, anticancer, and CNS applications [1]. The compound features three distinguishing structural elements: a 5-methyl group on the pyrimidine ring, a 4-pyridinyl substituent at the 2-position of the triazole ring, and a 7-hydroxyl group that exists in tautomeric equilibrium with the 7-oxo form. Its regioisomer, 5-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 830338-71-1), shares the identical molecular formula and weight (227.22 g/mol) but differs in pyridine nitrogen position, with reported physicochemical parameters including a topological polar surface area of 75.94 Ų and a calculated LogP of 0.788 . The parent scaffold, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2), lacking the 2-pyridinyl substituent, has a molecular weight of 150.14 g/mol, a melting point of 280–283 °C, and is insoluble in cold water [2].

Why Generic Substitution Fails for 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Regioisomeric and Substitution-Level Specificity Dictate Function


Triazolopyrimidine scaffolds exhibit extreme sensitivity to substitution pattern, where even minor modifications such as regioisomeric rearrangement of a pyridinyl nitrogen position (4-pyridinyl vs. 3-pyridinyl) or replacement of a methyl with a larger aryl group can fundamentally alter target binding, selectivity, and biological readout. In the PDE2 inhibitor series, X-ray crystallography-guided SAR studies demonstrate that the precise geometry of the heteroaryl substituent at position 2 critically determines the halogen-bonding and hydrogen-bonding interactions within the enzyme active site [1]. In the influenza PA-PB1 disruptor series, systematic variation of substituents around the TZP core produced compounds with anti-PA-PB1 IC50 values ranging from inactive to 19.5 μM, with the most active compound (compound 22) achieving anti-IAV EC50 of 16 μM at non-toxic concentrations [2]. Similarly, in antimicrobial TZP derivatives, DNA gyrase inhibitory activity varied from inactive to IC50 = 0.68 μM (compound 9a, more potent than ciprofloxacin at IC50 = 0.85 μM) depending on specific substitution [3]. These data collectively demonstrate that generic interchange of TZP analogs without precise structural matching will produce irreproducible results.

5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Quantitative Comparative Evidence for Scientific Selection


Regioisomeric Discrimination: 4-Pyridinyl vs. 3-Pyridinyl at Position 2 Alters Hydrogen-Bond Geometry and Target Recognition

The target compound bears a 4-pyridinyl substituent at position 2, whereas the closest commercially cataloged analog, 5-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 830338-71-1), carries a 3-pyridinyl group. These two regioisomers share identical molecular formula (C11H9N5O) and molecular weight (227.22 g/mol), yet the position of the pyridine nitrogen dictates fundamentally different hydrogen-bond acceptor geometry: the 4-pyridinyl nitrogen lies along the molecular axis extending from position 2, whereas the 3-pyridinyl nitrogen is offset by approximately 60°, creating a distinct spatial presentation of the lone pair for target engagement . PDE2 inhibitor X-ray co-crystal structures have established that the orientation of the heteroaryl substituent at position 2 of the TZP scaffold directly governs the formation of critical halogen bonds with Tyr827 in the PDE2a active site [1]. In the broader TZP literature, regioisomeric purity is essential for reproducible biochemical assay results, as even positional isomers can display divergent binding modes [2].

Regioisomerism Ligand design Structure-activity relationship

Position 2 Substitution Effects on PDE2 Inhibition Potency: SAR Evidence from Co-Crystallized Triazolopyrimidine Series

The presence of a heteroaryl substituent at position 2 of the TZP scaffold is a critical determinant of PDE2a inhibitory potency. In a rigorously characterized series of [1,2,4]triazolo[1,5-a]pyrimidine PDE2a inhibitors, X-ray crystal structures guided the optimization of the 2-position substituent, leading to compound 27 (DNS-8254), which achieved hPDE2a IC50 = 8 nM and demonstrated significant memory-enhancing effects in a rat novel object recognition model [1]. By contrast, the unsubstituted parent scaffold (CAS 2503-56-2, lacking any 2-substituent) serves as a synthetic intermediate with no reported PDE2 inhibitory activity [2]. The target compound, featuring a 4-pyridinyl group at position 2, occupies an intermediate structural space: it provides the heteroaryl hydrogen-bond acceptor required for PDE2 active-site engagement while maintaining a lower molecular weight (227.22 g/mol) than the fully elaborated clinical candidates, making it suitable as a fragment-like starting point for lead optimization [3]. The PDE2 inhibitor patent WO2015164508A1 explicitly claims triazolo[1,5-a]pyrimidin-7-yl compounds with varied 2-position substituents, with exemplified compounds demonstrating the necessity of heteroaryl groups at this position for PDE2 binding [3].

PDE2 inhibition CNS drug discovery Enzyme inhibition

5-Methyl Substitution vs. 5-Aryl Analogs: Impact on Molecular Size, Lipophilicity, and Synthetic Accessibility

The 5-methyl substituent on the target compound provides a compact hydrophobic group with distinct advantages over bulkier 5-aryl analogs commonly encountered in TZP medicinal chemistry. The direct comparator, 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (a 5-aryl TZP analog), bears a significantly larger 4-fluorophenyl group that increases molecular weight and lipophilicity while introducing an additional aromatic ring that may engage in off-target π-stacking interactions [1]. The parent 5-methyl scaffold (CAS 2503-56-2) has a molecular weight of 150.14 g/mol and calculated LogP of 0.1383, placing it within fragment-like physicochemical space [2]. The target compound, with the addition of the 4-pyridinyl group at position 2 (MW 227.22), maintains a molecular weight well below 300 g/mol and a calculated LogP expected to remain under 2, consistent with lead-like properties per the rule-of-three for fragment-based screening [3]. This contrasts with many 5-aryl TZP derivatives that exceed MW 300 and LogP >3, which can present solubility and permeability challenges in cellular assays. Furthermore, the 5-methyl group can be installed via a one-step condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate, a synthetically tractable route not available for 5-aryl derivatives [2].

Physicochemical properties Lead-likeness Fragment-based drug discovery

7-OH/7-One Tautomeric Equilibrium: Implications for Target Binding, Solubility, and Assay Reproducibility

The 7-hydroxyl group on the target compound exists in dynamic tautomeric equilibrium with the 7-oxo (7-one) form [1]. This tautomerism is a defining structural feature of the triazolopyrimidin-7-ol subclass and directly influences hydrogen-bond donor/acceptor patterns relevant to protein-ligand interactions. In the PDE2a inhibitor series, the corresponding position on the TZP scaffold participates in key interactions within the enzyme active site, and the protonation/tautomeric state of this position modulates binding affinity [2]. The 7-one tautomer presents a carbonyl oxygen as a hydrogen-bond acceptor, while the 7-ol tautomer provides both a hydrogen-bond donor (OH) and acceptor (ring nitrogen), creating distinct pharmacophoric states that may be differentially recognized by protein targets. This contrasts with 7-amino TZP analogs (e.g., 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine), where the amino group provides only hydrogen-bond donor functionality, and with 7-unsubstituted TZP derivatives that lack this interaction capability entirely [3]. The pH-dependent equilibrium between these tautomeric forms necessitates careful buffer control in biochemical assays to ensure reproducible results.

Tautomerism Hydrogen bonding Assay reproducibility

Antimicrobial Potential: DNA Gyrase Inhibition Achievable with TZP Scaffolds Bearing Heteroaryl Substitution

The triazolopyrimidine scaffold has demonstrated validated antibacterial activity through DNA gyrase inhibition. In a systematic study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, compound 9a exhibited DNA Gyrase inhibitory activity with IC50 = 0.68 µM, surpassing the clinical comparator ciprofloxacin (IC50 = 0.85 µM) [1]. Multiple compounds in this series displayed MIC values ranging from 0.25 to 2.0 µg/mL against both Gram-positive and Gram-negative bacteria, with a favorable safety profile showing no cytotoxicity against human embryonic kidney cells or red blood cells at concentrations up to 32 µg/mL [1]. While these specific compounds differ in substitution pattern from the target molecule, the class-level SAR indicates that heteroaryl substitution on the TZP core is a key determinant of DNA gyrase binding affinity [2]. The target compound, bearing a 4-pyridinyl group at position 2, incorporates the heteroaryl pharmacophoric element required for this activity while the 7-OH group provides metal-coordination potential relevant to the DNA gyrase active site, which utilizes magnesium ions for catalytic function [3].

Antimicrobial resistance DNA Gyrase Antibacterial

Corrosion Inhibition: Triazolopyrimidin-7-ol Derivatives as Adsorption-Type Inhibitors for Mild Steel and Copper Protection

Beyond pharmaceutical applications, triazolopyrimidine derivatives have been investigated as corrosion inhibitors for metal protection in acidic environments. A patent (US20200354846A1) specifically claims 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including ethyl 2-(5-methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate, as copper corrosion inhibitors for aqueous systems [1]. Independent studies on 2-alkyl-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols have confirmed that the triazolopyrimidine-7-ol scaffold adsorbs onto metal surfaces, forming a protective film that inhibits acid corrosion, with inhibition efficiency correlating with the nature of the 2-position substituent [2]. The target compound's 4-pyridinyl group at position 2 provides an additional nitrogen atom capable of coordinating to metal surfaces, a feature absent in simpler 2-alkyl TZP corrosion inhibitors. The aromatic, planar TZP core facilitates π-electron donation to metal d-orbitals, while the 7-OH group enables chemisorption through deprotonation and metal-oxygen bond formation [3]. This dual-site metal coordination (pyridinyl nitrogen + deprotonated 7-O⁻) is not achievable with 2-unsubstituted or 2-alkyl TZP analogs, which rely solely on the 7-OH/triazole system for surface adsorption.

Corrosion inhibition Materials chemistry Industrial applications

Validated Application Scenarios for 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Based on Comparative Evidence


PDE2 Inhibitor Fragment-Based Lead Discovery and SAR Expansion

The 4-pyridinyl at position 2 provides the heteroaryl hydrogen-bond acceptor essential for PDE2a active-site engagement, as established by X-ray co-crystal structures of triazolopyrimidine PDE2 inhibitors [1]. With a molecular weight of 227.22 and predicted LogP <2, this compound satisfies fragment-like physicochemical criteria (MW <300, LogP ≤3) for fragment-based screening [2]. The compound can serve as a core scaffold for systematic elaboration at the 4-pyridinyl position and the pyrimidine ring to optimize PDE2a potency beyond the current benchmark of IC50 = 8 nM achieved by the fully optimized lead compound 27 (DNS-8254) [1].

Influenza Antiviral Drug Discovery Targeting PA-PB1 Polymerase Subunit Interaction

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been validated as a disruptor of influenza RNA-dependent RNA polymerase (RdRP) PA-PB1 subunit heterodimerization, with the most active derivative (compound 22) achieving anti-PA-PB1 IC50 = 19.5 μM and anti-IAV EC50 = 16 μM [3]. The 4-pyridinyl substituent at position 2 of the target compound provides an additional hydrogen-bonding vector that can be exploited for PA-PB1 interface recognition, beyond what is achievable with 2-amino TZP derivatives used in published antiviral SAR studies [3]. The 7-OH tautomeric system further enhances adaptive binding capacity at the protein-protein interface.

Antibacterial Drug Development Targeting DNA Gyrase with Metal-Chelating Functionality

TZP derivatives have demonstrated DNA gyrase inhibition exceeding that of ciprofloxacin (compound 9a: IC50 = 0.68 μM vs. ciprofloxacin IC50 = 0.85 μM) [4]. The target compound's 4-pyridinyl nitrogen and 7-OH group together provide a bidentate metal-chelating motif relevant to the magnesium-dependent DNA gyrase catalytic mechanism. This dual coordination capability is absent in 2-alkyl or 2-amino TZP analogs, positioning the compound as a mechanistically differentiated scaffold for antibacterial lead generation with MIC values potentially in the sub-μg/mL range, consistent with the class-level performance of optimized TZP antibacterials (MIC 0.25–2.0 μg/mL) [4].

Industrial Corrosion Inhibitor for Copper and Mild Steel in Acidic Process Environments

Triazolopyrimidine derivatives are patent-claimed as copper corrosion inhibitors for aqueous systems [5]. The target compound's 4-pyridinyl and 7-OH groups provide dual-site metal-surface coordination, a feature that distinguishes it from simpler 2-alkyl TZP corrosion inhibitors that rely on single-site adsorption [6]. The planar aromatic TZP core facilitates π-electron back-donation to metal surfaces, while the pyridinyl nitrogen offers an additional Lewis base site for persistent chemisorption. This compound is suitable for evaluation in cooling water treatment, oilfield acidizing, and metal pickling applications where heterocyclic adsorption inhibitors are employed.

Quote Request

Request a Quote for 5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.